A Technical Guide to the Chemical Properties of Diacetone-D-glucose
A Technical Guide to the Chemical Properties of Diacetone-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a versatile and commercially significant derivative of D-glucose.[1][2] Its unique structural features, wherein two isopropylidene groups protect four of the five hydroxyl groups of glucose, render the C3 hydroxyl group readily available for a variety of chemical modifications.[1][3] This attribute makes it a crucial building block and intermediate in the synthesis of a wide array of organic compounds, including rare sugars, modified nucleosides, and other biologically active molecules.[4][5] This technical guide provides a comprehensive overview of the chemical properties of Diacetone-D-glucose, detailed experimental protocols, and logical workflows to support its application in research and development.
Chemical and Physical Properties
Diacetone-D-glucose is a white to off-white crystalline powder.[1][6][7] It is stable under normal laboratory conditions and can be stored at room temperature, protected from light.[3][8] Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₀O₆ | [6][9][10] |
| Molecular Weight | 260.28 g/mol | [6][9][10] |
| Melting Point | 107-113 °C | [6][11] |
| Specific Optical Rotation ([α]D²⁰) | -17° to -19° (c=2, H₂O) | [6][11] |
| -11.5° ± 1° (c=5, EtOH) | ||
| Solubility | Slightly soluble in water. The solubility in H₂O at 17.5°C is 4.3%.[4][12] Soluble in 7 volumes of H₂O at its boiling point.[4] It is also soluble in chloroform (B151607) and methanol.[12] | [4][12] |
| Density | 1.214 g/cm³ | [11] |
| Flash Point | 173.2 °C | [11] |
| Assay | ≥98% | [6][7] |
Reactivity and Stability
Diacetone-D-glucose is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which selectively removes the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose).[13] The compound is incompatible with strong oxidizing agents.[8] Its primary utility in chemical synthesis stems from the reactivity of the unprotected hydroxyl group at the C3 position, which can undergo a variety of reactions such as oxidation, esterification, and etherification.[1][3]
Experimental Protocols
Synthesis of Diacetone-D-glucose from D-glucose
The synthesis of Diacetone-D-glucose typically involves the acid-catalyzed reaction of D-glucose with acetone (B3395972).[13]
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid or another Lewis acid catalyst (e.g., boron trifluoride etherate)[14]
-
Anhydrous copper(II) sulfate (B86663) (optional, as a drying agent)[13]
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent for extraction
-
Cyclohexane (B81311) or petroleum ether for recrystallization
Procedure:
-
Suspend D-glucose in a significant excess of anhydrous acetone in a reaction vessel equipped with a stirrer.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.[13]
-
Continue stirring at room temperature for several hours (typically 6-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]
-
Upon completion, neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the acetone under reduced pressure to obtain a crude syrup.
-
Extract the product from the aqueous residue using an organic solvent like dichloromethane.[15]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the crude Diacetone-D-glucose by recrystallization from a suitable solvent system such as cyclohexane or petroleum ether to obtain white, needle-like crystals.[4][14]
Determination of Specific Optical Rotation
Materials:
-
Diacetone-D-glucose
-
Volumetric flask (e.g., 10 mL)
-
Polarimeter
-
Solvent (e.g., deionized water or ethanol)
Procedure:
-
Accurately weigh a specific amount of Diacetone-D-glucose (e.g., 200 mg for a 2% solution in water).
-
Dissolve the sample in the chosen solvent in a volumetric flask and dilute to the mark.
-
Ensure the solution is homogeneous and free of air bubbles.
-
Fill the polarimeter cell with the solution, ensuring no air bubbles are trapped in the light path.
-
Measure the optical rotation of the solution at a specified wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20°C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Logical Relationships and Workflows
The synthesis and purification of Diacetone-D-glucose can be represented as a clear workflow, highlighting the key stages from starting materials to the final pure product.
Caption: A workflow diagram illustrating the key steps in the synthesis and purification of Diacetone-D-glucose.
The primary utility of Diacetone-D-glucose in synthetic chemistry is as a precursor for modifications at the C3 position. A logical diagram can illustrate this relationship.
Caption: A diagram showing the main reaction pathways involving the C3 hydroxyl group of Diacetone-D-glucose.
References
- 1. CAS 582-52-5: Diacetone-D-glucose | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. goldbio.com [goldbio.com]
- 4. Diacetone-D-glucose | 582-52-5 [chemicalbook.com]
- 5. 1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose 98 582-52-5 [sigmaaldrich.com]
- 6. Diacetone-D-Glucose|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Diacetone-D-glucose | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 10. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]
- 12. Diacetone-D-glucose CAS#: 582-52-5 [m.chemicalbook.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
